molecular formula C12H8N2O B3060695 5-nitroso-1H-indeno[1,2-b]pyridine CAS No. 65939-03-9

5-nitroso-1H-indeno[1,2-b]pyridine

Cat. No.: B3060695
CAS No.: 65939-03-9
M. Wt: 196.2 g/mol
InChI Key: GQZWIMIPMYKKCZ-UHFFFAOYSA-N
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Description

5-nitroso-1H-indeno[1,2-b]pyridine is a chemical compound with the molecular formula C12H8N2O . It has a molecular weight of 196.20500 . The compound is also known by several other names such as Indeno [1,2-b]pyridin-5-one oxime, 4-Azafluoren-9-on-oxim, 4-Azafluorenone oxime, Indeno [1,2-b]pyridin-5-on-oxim, and 5H-indeno [1,2-b]pyridin-5-one oxime .


Synthesis Analysis

The synthesis of this compound involves a multi-component reaction . This reaction involves heterocyclic ketene aminals (generated from 1,1‐bis(methylthio)‐2‐nitro ethylene and diamine) and [1,2′‐biindenylidene]‐1′,3,3′‐trione (bindone) (in situ generated from self‐condensation of 1,3‐indandion) by using malononitrile as a promoter or as one of the precursors respectively in the presence of p‐TSA as the acid catalyst in EtOH as reaction medium under reflux conditions .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . The synthesized bindone and final product contains active methylene and this active site can be involved in further reactions to synthesize more complex heterocycles .

Properties

IUPAC Name

5-nitroso-1H-indeno[1,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-14-12-9-5-2-1-4-8(9)11-10(12)6-3-7-13-11/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZWIMIPMYKKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC=CN3)C(=C2C=C1)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350031
Record name 5-nitroso-1H-indeno[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65939-03-9
Record name 5-nitroso-1H-indeno[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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